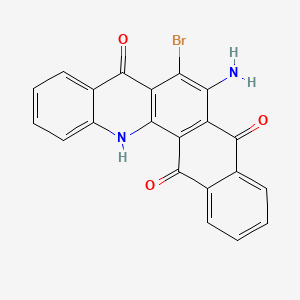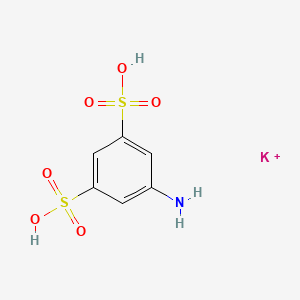
Potassium hydrogen-5-aminobenzene-1,3-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrogen-5-aminobenzene-1,3-disulphonate is an organic compound with a complex structure that includes a benzene ring substituted with amino and sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen-5-aminobenzene-1,3-disulphonate typically involves the sulfonation of 5-aminobenzene-1,3-disulphonic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hydrogen-5-aminobenzene-1,3-disulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonate groups to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
Potassium hydrogen-5-aminobenzene-1,3-disulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium hydrogen-5-aminobenzene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. The amino and sulfonate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-disulphonic acid: Similar in structure but lacks the amino group.
5-Aminoisophthalic acid: Contains an amino group but differs in the position of the sulfonate groups.
Potassium benzene-1,3-disulphonate: Similar but without the amino substitution.
Uniqueness
Potassium hydrogen-5-aminobenzene-1,3-disulphonate is unique due to the presence of both amino and sulfonate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
27327-27-1 |
|---|---|
Formule moléculaire |
C6H7KNO6S2+ |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
potassium;5-aminobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H7NO6S2.K/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1 |
Clé InChI |
IJLLWMZNTBMNMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


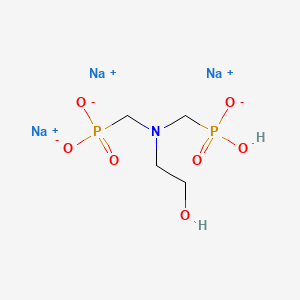
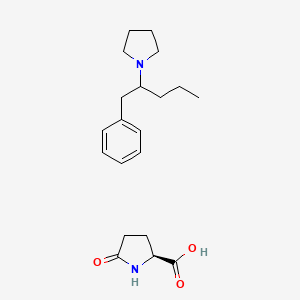
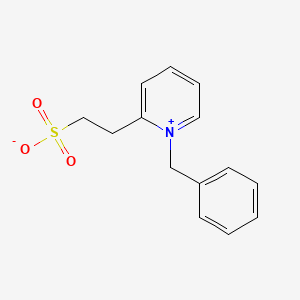

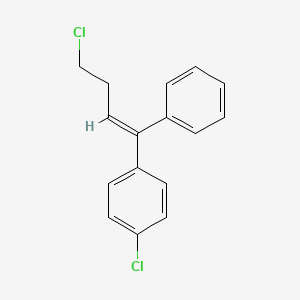

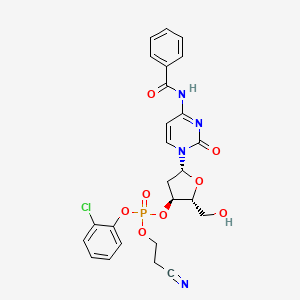
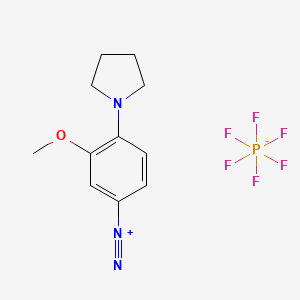
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
